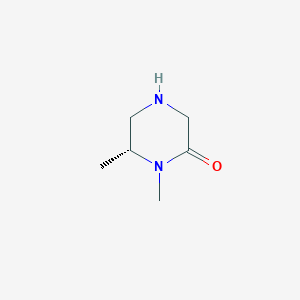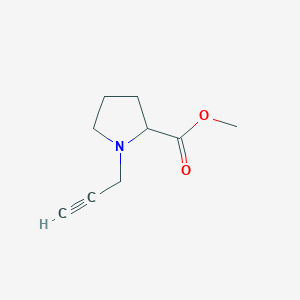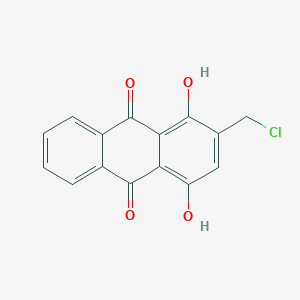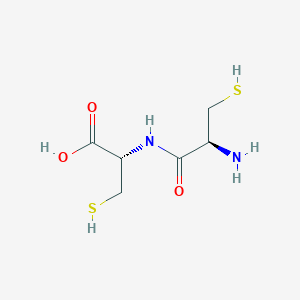![molecular formula C11H14N4O2 B13147516 tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is a heterocyclic compound that features a fused imidazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is favored due to its simplicity, efficiency, and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It has shown potential anticancer activity, particularly against various cancer cell lines.
Industry: The compound’s photophysical properties make it useful in developing fluorescent materials.
Mechanism of Action
The mechanism of action of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . Additionally, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits similar pharmacological activities.
Imidazo[1,5-a]pyrimidine: Another structural analog with a different ring fusion pattern.
Uniqueness: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. Its diverse range of applications in medicinal chemistry, particularly its antimicrobial and anticancer properties, sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyrazin-3-ylcarbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-7-13-8-6-12-4-5-15(8)9/h4-7H,1-3H3,(H,14,16) |
InChI Key |
JOYOXFKCJWFEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2N1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


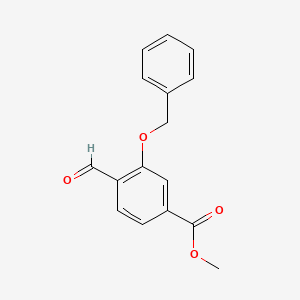
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
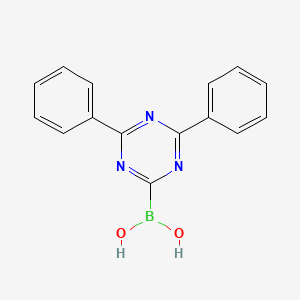
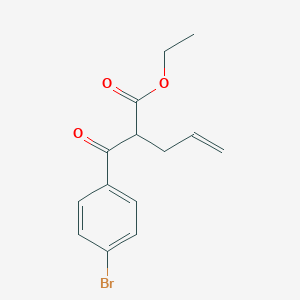
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)

![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
